2,4-Dichloro-3,6-dimethylquinoline
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Overview
Description
2,4-Dichloro-3,6-dimethylquinoline is a quinoline derivative characterized by the presence of two chlorine atoms and two methyl groups on the quinoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,6-dimethylquinoline typically involves the chlorination of quinoline derivatives. One common method is the Friedel-Crafts alkylation, where quinoline is reacted with chloromethane in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and anhydrous environment to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and improve efficiency, often employing advanced purification techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3,6-dimethylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3,6-dimethylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: The compound has potential antimalarial and anticancer properties, making it a candidate for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2,4-Dichloro-3,6-dimethylquinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimalarial applications, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
4,7-Dichloroquinoline
4,6-Dichloro-2-methylquinoline
4,8-Dichloro-2,6-dimethylquinoline
Properties
IUPAC Name |
2,4-dichloro-3,6-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZXOIGJRSQBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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